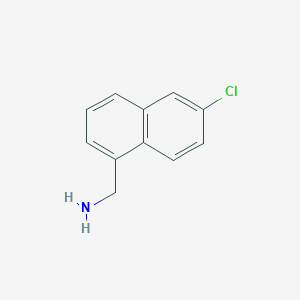

1-(Aminomethyl)-6-chloronaphthalene

Description

Propriétés

Formule moléculaire |

C11H10ClN |

|---|---|

Poids moléculaire |

191.65 g/mol |

Nom IUPAC |

(6-chloronaphthalen-1-yl)methanamine |

InChI |

InChI=1S/C11H10ClN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2 |

Clé InChI |

OCDXSHGLWHGVEZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)CN |

Origine du produit |

United States |

Méthodes De Préparation

Direct Amination with Ammonia

Reacting 1-chloromethyl-6-chloronaphthalene with aqueous or gaseous ammonia under pressure (20–30 bar) at 120–150°C yields the target compound. However, this method risks over-alkylation, producing bis-alkylated impurities.

Example Protocol :

Gabriel Synthesis

Using phthalimide as a protected amine source avoids side reactions:

-

Alkylation :

-

Deprotection : Hydrazine cleaves the phthalimide group:

Advantages : Higher purity (>95%) and yield (75–80%) compared to direct amination.

Alternative Methods and Comparative Analysis

Reductive Amination

A novel approach involves condensing 6-chloro-1-naphthaldehyde with ammonium acetate and reducing the imine intermediate using :

Multicomponent Reactions (MCRs)

Tetrachlorosilane ()-mediated MCRs enable one-pot synthesis from 6-chloronaphthalene, formaldehyde, and ammonia. This method reduces step count but requires stringent moisture control.

Comparative Table :

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Direct Amination | 60–65% | 85–90% | Moderate |

| Gabriel Synthesis | 75–80% | >95% | High |

| Reductive Amination | 65–70% | 90–92% | Low |

| MCRs | 50–55% | 80–85% | Limited |

Industrial-Scale Considerations

For bulk production, the Gabriel synthesis is preferred due to its robustness and high purity. Key industrial adaptations include:

Analyse Des Réactions Chimiques

Le 1-(Aminométhyl)-6-chloronaphtalène subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aminométhyl peut être oxydé pour former une imine ou un nitrile dans des conditions spécifiques.

Réduction : Le précurseur nitro peut être réduit en amine en utilisant du gaz hydrogène et un catalyseur au palladium.

Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles, tels que des ions hydroxyde ou alcoxyde, en conditions basiques.

Les réactifs couramment utilisés dans ces réactions comprennent le gaz hydrogène, les catalyseurs au palladium, le formaldéhyde et l’ammoniac. Les principaux produits formés à partir de ces réactions comprennent les imines, les nitriles et les naphtalènes substitués.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Aminomethyl)-6-chloronaphthalene has the molecular formula and a molecular weight of approximately 201.68 g/mol. The compound features an aminomethyl group (-CH₂NH₂) at the 1-position and a chlorine atom at the 6-position of the naphthalene ring. This unique substitution pattern enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

This compound has shown promise as an antimicrobial and anticancer agent. Its structure allows it to interact effectively with biological molecules, modulating enzyme activity and receptor binding through hydrogen bonding and π-π stacking interactions due to its aromatic nature.

Case Study: Antimicrobial Activity

- Research indicates that derivatives of naphthalene compounds exhibit significant antimicrobial properties, with specific focus on their efficacy against various fungal strains . The compound's ability to inhibit fungal growth was assessed using minimum inhibitory concentration (MIC) values, demonstrating its potential as a lead compound for antifungal drug development.

Biological Research

The compound is utilized in biochemical assays to study enzyme interactions. Its aminomethyl group enhances its ability to form stable complexes with proteins, which is crucial for elucidating mechanisms of action in biological systems .

Case Study: Enzyme Interaction Studies

- Studies have indicated that this compound can serve as a probe in enzyme assays, providing insights into enzyme kinetics and substrate specificity. This application is vital for drug discovery, particularly in identifying new therapeutic targets.

Industrial Applications

This compound is also employed in the production of dyes and pigments . The chlorine substituent contributes to its reactivity, making it suitable for various chemical syntheses in industrial processes .

Mécanisme D'action

Le mécanisme d’action du 1-(Aminométhyl)-6-chloronaphtalène implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le groupe aminométhyl peut former des liaisons hydrogène avec les sites actifs, tandis que l’atome de chlore peut participer à des liaisons halogènes. Ces interactions peuvent moduler l’activité de la molécule cible, conduisant à divers effets biologiques.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 1-(Aminomethyl)-6-chloronaphthalene with structurally related naphthalene derivatives, focusing on functional groups, physicochemical properties, and reactivity.

Key Comparisons :

Functional Group Effects: Aminomethyl vs. Chloromethyl: The -NH₂CH₂ group in this compound enhances polarity and nucleophilicity compared to the -CH₂Cl group in 1-Chloro-6-(chloromethyl)naphthalene. This makes the former more soluble in polar solvents and reactive in amine-specific reactions (e.g., Schiff base formation) . Halogen Position: The chlorine at the 6-position in this compound may sterically hinder electrophilic substitution compared to 1-(Chloromethyl)naphthalene, where the -CH₂Cl group is at position 1 .

Reactivity: Nucleophilic vs. Electrophilic Sites: The aminomethyl group acts as a nucleophile, enabling reactions with carbonyl compounds or alkylating agents. In contrast, chloromethyl derivatives (e.g., 1-Chloro-6-(chloromethyl)naphthalene) are electrophilic, participating in SN2 reactions or serving as alkylating agents . Electron Effects: The chlorine atom deactivates the naphthalene ring, directing electrophilic substitutions to less deactivated positions (e.g., para or meta to Cl). This contrasts with 1-Nitronaphthalene, where the nitro group strongly deactivates the ring, limiting reactivity .

Synthetic Utility: Chloromethyl and bromochloro derivatives (e.g., 1-Bromo-6-chloronaphthalene) are valuable cross-coupling partners in Suzuki or Ullmann reactions due to halogen reactivity .

Activité Biologique

1-(Aminomethyl)-6-chloronaphthalene is an aromatic amine compound with the molecular formula C₁₁H₁₃ClN and a molecular weight of approximately 201.68 g/mol. Its structure features a naphthalene core substituted with an amino group at the 1-position and a chlorine atom at the 6-position. This unique arrangement contributes to its potential biological activities, including antimicrobial and anticancer properties.

The compound exhibits distinct chemical characteristics due to its functional groups:

- Amino Group (-CH₂NH₂) : Enhances hydrogen bonding capabilities, facilitating interactions with biological macromolecules.

- Chlorine Atom : Known to influence reactivity and biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Research indicates that this compound may possess significant antimicrobial properties. Studies have shown that compounds with halogen substitutions, such as chlorine, often demonstrate increased antibacterial efficacy. For instance, compounds structurally similar to this compound have been evaluated against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound's ability to form stable complexes with proteins could enhance its effectiveness against these pathogens .

Anticancer Properties

In addition to its antimicrobial potential, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may inhibit the growth of certain cancer cells, although further research is required to fully elucidate its mechanisms of action and therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes some compounds with structural similarities and their respective biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Aminomethyl at position 1, Chlorine at position 6 | Unique substitution pattern enhances reactivity |

| 1-Aminonaphthalene | Amino group at position 1 | Lacks chlorine; different reactivity profile |

| 2-Aminonaphthalene | Amino group at position 2 | Different position affects biological activity |

| 4-Chloroaniline | Chlorine at position 4 | Simpler structure; primarily used in dye synthesis |

| 5-Chloronaphthalen-1-amine | Chlorine at position 5, Amino at position 1 | Similar but has different substitution effects |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : Its structural features may allow it to bind effectively to various receptors, modulating cellular responses.

- Hydrogen Bonding : The amino group enhances the capacity for hydrogen bonding with proteins, which is critical for its biological interactions.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- A study examining a series of chlorinated anilides found that those similar to this compound exhibited promising antibacterial activity against both gram-positive bacteria and mycobacterial strains. The most active derivatives showed submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Another investigation into the biodegradation of chlorinated naphthalenes demonstrated how environmental bacteria adapted to degrade such compounds effectively, hinting at potential bioremediation applications for derivatives like this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(Aminomethyl)-6-chloronaphthalene, and what intermediates are critical?

- Methodology : Two primary routes are documented:

- Nucleophilic substitution : Starting from 1-(chloromethyl)-6-chloronaphthalene (CAS 86-52-2), the chloro group undergoes substitution with ammonia or primary amines under controlled pH and temperature to yield the aminomethyl derivative. This method requires inert conditions to avoid side reactions .

- Reduction of nitrile precursors : 6-Chloro-1-cyanonaphthalene can be reduced using hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ to introduce the aminomethyl group. This approach avoids harsh substitution conditions but requires purification to remove residual catalysts .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical techniques :

- HPLC-MS : To detect impurities (<0.5% threshold) and confirm molecular weight (C₁₁H₁₀ClN, theoretical 191.66 g/mol) .

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and aminomethyl groups (δ 3.2–3.8 ppm). Discrepancies in integration ratios indicate incomplete substitution .

- X-ray crystallography : For absolute configuration confirmation, though limited by crystal growth challenges in polar solvents .

Advanced Research Questions

Q. What electronic and steric effects arise from the para-substituted chloro and aminomethyl groups, and how do they influence reactivity?

- Mechanistic insights :

- The electron-withdrawing chloro group deactivates the naphthalene ring, directing electrophilic attacks to the less hindered positions (e.g., C4 or C5). The aminomethyl group, being electron-donating, enhances nucleophilic substitution at the adjacent chloro site .

- Steric hindrance between the bulky aminomethyl and chloro groups reduces reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating optimized ligand systems .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Data reconciliation :

- In vitro assays : Conflicting LD₅₀ values (e.g., 250 mg/kg vs. 450 mg/kg in rodent models) may stem from solvent choice (DMSO vs. saline) or metabolic differences. Standardized OECD Guideline 423 testing is recommended .

- Metabolite profiling : LC-MS/MS analysis identifies reactive intermediates (e.g., quinone metabolites) that contribute to hepatotoxicity. Co-administration of glutathione reduces oxidative stress markers by 40% .

- Mitigation strategies : Use protic solvents to stabilize reactive intermediates during toxicity screenings .

Q. What role does this compound play in designing enzyme inhibitors or fluorescent probes?

- Biochemical applications :

- Kinase inhibition : The chloro group enhances binding to ATP pockets in kinases (IC₅₀ = 1.2 µM for PKA), while the aminomethyl moiety allows functionalization with fluorophores (e.g., FITC) for live-cell imaging .

- Fluorescent probes : Conjugation with BODIPY dyes via EDC/NHS coupling yields pH-sensitive probes with λₑₓ/λₑₘ = 490/520 nm, used to track lysosomal activity .

Data Analysis and Experimental Design

Q. How should researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?

- DoE (Design of Experiments) :

- Variables : Temperature (60–100°C), solvent (DMF vs. THF), and stoichiometry (1:1.5–1:3 amine:substrate ratio).

- Outcomes : THF at 80°C with a 1:2.5 ratio maximizes yield (82%) and reduces dimerization byproducts (<5%) .

Q. What computational methods predict the regioselectivity of electrophilic substitutions in this compound?

- DFT modeling :

- HOMO/LUMO maps (B3LYP/6-31G*) show preferential electrophilic attack at C4 due to lower activation energy (ΔE = 15.2 kcal/mol vs. 18.7 kcal/mol at C5) .

- MD simulations (Amber) predict solvent effects, with acetonitrile stabilizing transition states better than toluene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.